4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Overview
Description
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.37 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and hydroxyl groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing functional groups.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are the major products formed.
Oxidation: Phenols and quinones are common oxidation products.
Substitution: Substituted phenyl derivatives are formed depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Catalysis: The compound is used in the development of new catalytic systems for organic transformations.
Material Science: It is employed in the synthesis of advanced materials, such as boron-containing polymers and electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine, fluorine, and hydroxyl substituents, making it less reactive in certain cross-coupling reactions.
4-Chlorophenylboronic Acid: Similar but lacks the fluorine and hydroxyl groups, affecting its reactivity and selectivity.
2-Fluoro-3-hydroxyphenylboronic Acid: Lacks the chlorine substituent, which can influence its chemical behavior.
Uniqueness
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is unique due to the presence of multiple substituents on the phenyl ring, which can influence its reactivity and selectivity in various chemical reactions. The combination of chlorine, fluorine, and hydroxyl groups provides a versatile platform for further functionalization and application in diverse fields.
Properties
IUPAC Name |
(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLEBLGQHFBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231041 | |
Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-13-7 | |
Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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